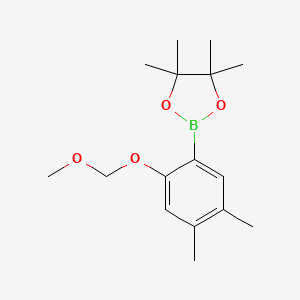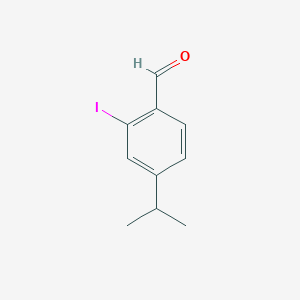
2-Iodo-4-isopropylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Iodo-4-isopropylbenzaldehyde: is an organic compound with the molecular formula C10H11IO. It is a derivative of benzaldehyde, where the hydrogen atoms on the benzene ring are substituted by an iodine atom at the 2-position and an isopropyl group at the 4-position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-4-isopropylbenzaldehyde typically involves the iodination of 4-isopropylbenzaldehyde. One common method is the halogen exchange reaction, where 4-isopropylbenzaldehyde is treated with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around room temperature to slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of catalysts and advanced purification techniques such as recrystallization or column chromatography can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 2-Iodo-4-isopropylbenzaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Conducted in aqueous or organic solvents with the oxidizing agent added gradually to control the reaction rate.
Reduction Reactions: Performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol under inert atmosphere.
Major Products:
Substitution Reactions: Yield various substituted benzaldehydes depending on the nucleophile used.
Oxidation Reactions: Produce 2-Iodo-4-isopropylbenzoic acid.
Reduction Reactions: Result in 2-Iodo-4-isopropylbenzyl alcohol.
科学研究应用
Chemistry: 2-Iodo-4-isopropylbenzaldehyde is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions and as a precursor for the synthesis of biologically active molecules. Its ability to undergo selective reactions makes it a valuable tool for investigating biochemical pathways .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Its derivatives have shown promise in preclinical studies for their antimicrobial, anticancer, and anti-inflammatory activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers, coatings, and electronic materials .
作用机制
The mechanism of action of 2-Iodo-4-isopropylbenzaldehyde depends on its specific application. In chemical reactions, the iodine atom and the aldehyde group play crucial roles in determining the reactivity and selectivity of the compound. The iodine atom can act as a leaving group in substitution reactions, while the aldehyde group can participate in nucleophilic addition and oxidation-reduction reactions .
In biological systems, the compound’s mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom can enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed biological effects .
相似化合物的比较
2-Iodo-4-methylbenzaldehyde: Similar structure but with a methyl group instead of an isopropyl group.
2-Iodo-4-tert-butylbenzaldehyde: Similar structure but with a tert-butyl group instead of an isopropyl group.
2-Bromo-4-isopropylbenzaldehyde: Similar structure but with a bromine atom instead of an iodine atom.
Uniqueness: 2-Iodo-4-isopropylbenzaldehyde is unique due to the presence of both an iodine atom and an isopropyl group on the benzene ring. This combination imparts distinct chemical and physical properties to the compound, such as increased reactivity and steric hindrance, which can influence its behavior in various reactions and applications .
属性
分子式 |
C10H11IO |
|---|---|
分子量 |
274.10 g/mol |
IUPAC 名称 |
2-iodo-4-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H11IO/c1-7(2)8-3-4-9(6-12)10(11)5-8/h3-7H,1-2H3 |
InChI 键 |
QROYSOPQTOCXJE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=C(C=C1)C=O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Iron, [N-[1-[9-[3,5-bis(1,1-dimethylethyl)phenyl]-1,10-phenanthrolin-2-yl-kappaN1,kappaN10]ethylidene]-2,6-dimethylbenzenamine-kappaN]dichloro-](/img/structure/B14772377.png)
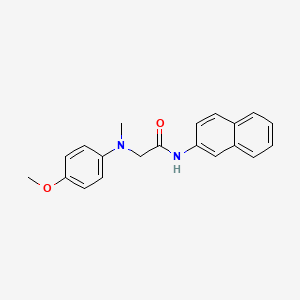
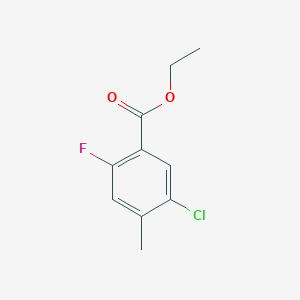

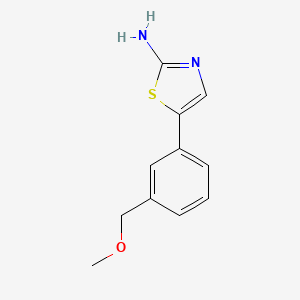

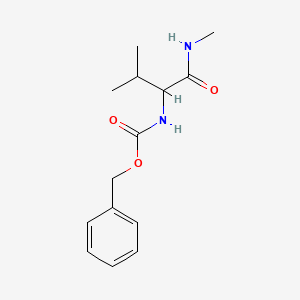
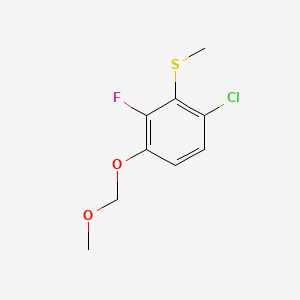
![2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxylic acid](/img/structure/B14772421.png)
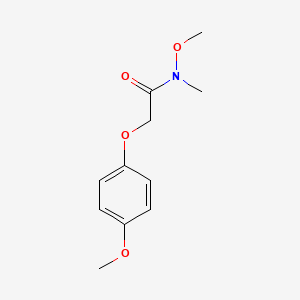
![2-amino-N-ethyl-N-[(2-iodophenyl)methyl]propanamide](/img/structure/B14772433.png)
![3-[(E)-[(3-bromophenyl)methylidene]amino]-2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B14772436.png)
![2-amino-N-[(3-cyanophenyl)methyl]-N-methylpropanamide](/img/structure/B14772445.png)
